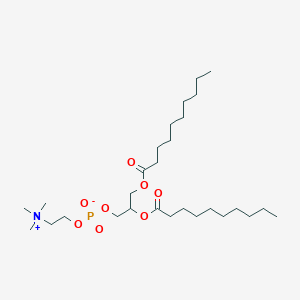
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as DPPC-TMAE, is a phospholipid molecule that has been extensively studied for its applications in scientific research. This molecule is commonly used as a model membrane for studying the behavior of lipids in biological systems.
Aplicaciones Científicas De Investigación
Liquid Crystalline Behavior and Solubility
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been utilized in the synthesis and characterization of polymers exhibiting liquid crystalline behavior. Research conducted by Furukawa et al. (1986) described the preparation and polymerization of a related compound, leading to a polymer that exhibits liquid crystalline behavior from room temperature up to approximately 280°C. This polymer was also found to be soluble in methanol and hot ethanol (Furukawa, Nakaya, & Imoto, 1986).
Biomembrane Adhesion
The compound has potential applications in the field of biomaterials, particularly in creating universal biomembrane adhesives. Yu et al. (2014) reported the synthesis of a new monomer, which when polymerized, formed a poly(choline phosphate) that exhibits lower critical solution temperature and can rapidly bind to any mammalian cell membrane. This property is significant for in vitro cell manipulation and tissue engineering applications (Yu, Yang, Horte, Kizhakkedathu, & Brooks, 2014).
Anticorrosion Properties
Another application of derivatives of this compound is in anticorrosion coatings. Phan et al. (2015) studied hybrid sol–gel coatings prepared from compounds similar to 2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. The study focused on understanding the influence of phosphate content on the structure and anticorrosion properties of these coatings (Phan, Bentiss, & Jama, 2015).
Hemocompatibility Enhancement
The compound has been studied for its potential to enhance hemocompatibility when grafted onto surfaces. Tomita et al. (1999) reported the successful grafting of a related compound onto a segmented polyurethane film surface, leading to improved hemocompatibility. This research has implications for biomedical applications, particularly in improving the compatibility of medical devices with blood (Tomita, Li, & Nakaya, 1999).
Propiedades
Número CAS |
13699-47-3 |
|---|---|
Nombre del producto |
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Fórmula molecular |
C28H56NO8P |
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
2,3-di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3 |
Clave InChI |
MLKLDGSYMHFAOC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
SMILES canónico |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC |
Sinónimos |
1,2-dicapryl-sn-3-glycerophosphocholine 1,2-dicapryl-sn-glycero-3-phosphocholine 1,2-didecanoylphosphatidylcholine 1,2-didecanoylphosphatidylcholine, (L)-isomer dicaprylphosphatidylcholine didecanoyl-L-alpha-phosphatidylcholine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



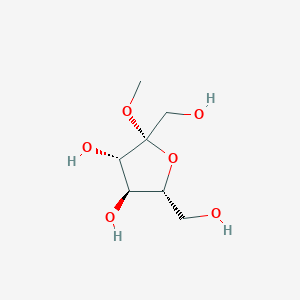
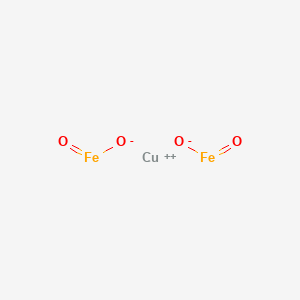
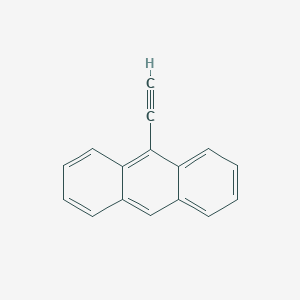
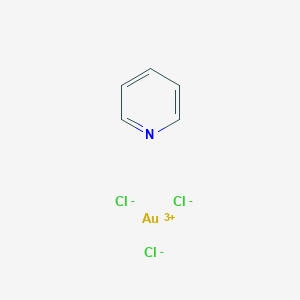


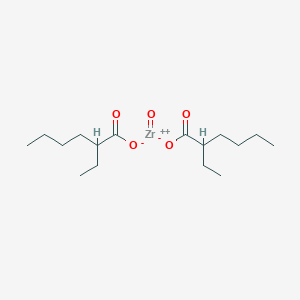
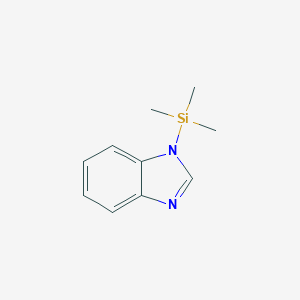


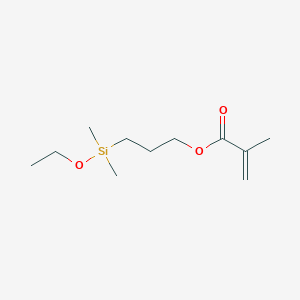
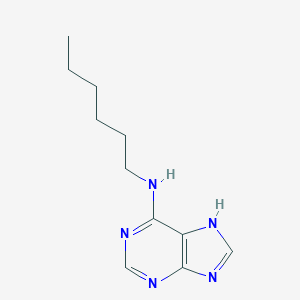
![(8R,9S,10R,13S,14S,17R)-17-Hydroxy-13,17-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B80891.png)
